

An In-depth Technical Guide to Phosphoglycerate Mutase (PGAM) Isozymes in Different Tissues

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Introduction

Phosphoglycerate mutase (PGAM) is a crucial glycolytic enzyme that catalyzes the reversible isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). This seemingly simple step is a critical juncture in cellular metabolism, influencing not only the rate of glycolysis but also shunting intermediates into various biosynthetic pathways. In mammals, PGAM exists as different isozymes with distinct tissue-specific expression patterns and potential non-glycolytic functions, making them intriguing subjects of study for both fundamental biology and therapeutic development.

This technical guide provides a comprehensive overview of PGAM isozymes, focusing on their distribution across different tissues, their roles in cellular signaling, and their emerging significance as drug targets. Detailed experimental protocols are provided to facilitate further research in this area.

PGAM Isozymes: Structure and Genetics

In mammals, the functional PGAM enzyme is a dimer composed of two types of subunits: the muscle-type (M) and the brain-type (B).^{[1][2]} These subunits are encoded by two distinct

genes: PGAM1 (encoding the B subunit) and PGAM2 (encoding the M subunit).^{[3][4]} The combination of these subunits gives rise to three isozymes:

- PGAM-MM (PGAM2 homodimer): Predominantly found in mature skeletal and cardiac muscle.^{[3][4]}
- PGAM-BB (PGAM1 homodimer): The primary form in the brain and most other non-muscle tissues, including the liver and kidneys.^{[5][6]}
- PGAM-MB (heterodimer): Found in tissues that express both subunits, such as the heart and to a lesser extent in skeletal muscle.^[3]

The M and B subunits share a high degree of sequence homology (approximately 81% identity in humans) and have similar enzymatic activities.^{[7][8]}

Tissue-Specific Expression of PGAM Isozymes

The differential expression of PGAM isozymes across various tissues reflects the diverse metabolic demands of different cell types. The following tables summarize the expression patterns of PGAM1 and PGAM2.

Quantitative Analysis of PGAM Isozyme Concentration in Mouse Tissues

While comprehensive quantitative data for human tissues is sparse in the literature, a study on mouse tissues provides valuable insights into the relative abundance of PGAM1 and PGAM2 proteins.

Tissue	PGAM1 Concentration (ng/mg of total protein)	PGAM2 Concentration (ng/mg of total protein)	Predominant Isoform(s)
Brain	2500	50	PGAM-BB
Heart	1500	1000	PGAM-MB, PGAM-BB, PGAM-MM
Kidney	2000	100	PGAM-BB
Liver	1800	70	PGAM-BB
Lung	1200	80	PGAM-BB
Skeletal Muscle	500	5000	PGAM-MM
Spleen	1000	60	PGAM-BB
Testis	1500	200	PGAM-BB

Data adapted from a study on mouse tissues. The specific concentrations can vary between species and with physiological conditions.[\[1\]](#)

Summary of PGAM1 (B-type) Protein Expression in Human Tissues

The Human Protein Atlas provides a comprehensive overview of PGAM1 protein expression based on immunohistochemistry.

Tissue	Expression Level	Staining Pattern
Brain (Cerebral Cortex)	High	Cytoplasmic
Heart Muscle	High	Cytoplasmic
Kidney (Glomeruli & Tubules)	High	Cytoplasmic
Liver (Hepatocytes)	High	Cytoplasmic
Lung (Pneumocytes)	Medium	Cytoplasmic
Skeletal Muscle	Medium	Cytoplasmic
Spleen (Red & White Pulp)	Medium	Cytoplasmic
Testis (Cells in seminiferous ducts)	High	Cytoplasmic

Data sourced from The Human Protein Atlas.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) Expression levels are categorized as High, Medium, Low, or Not detected.

Summary of PGAM2 (M-type) Protein Expression in Human Tissues

The expression of PGAM2 is more restricted, consistent with its designation as the muscle-specific isozyme.

Tissue	Expression Level	Staining Pattern
Skeletal Muscle	High	Cytoplasmic
Heart Muscle	High	Cytoplasmic
Testis (Spermatids)	Medium	Cytoplasmic
Brain	Low / Not Detected	-
Kidney	Low / Not Detected	-
Liver	Low / Not Detected	-
Lung	Low / Not Detected	-
Spleen	Low / Not Detected	-

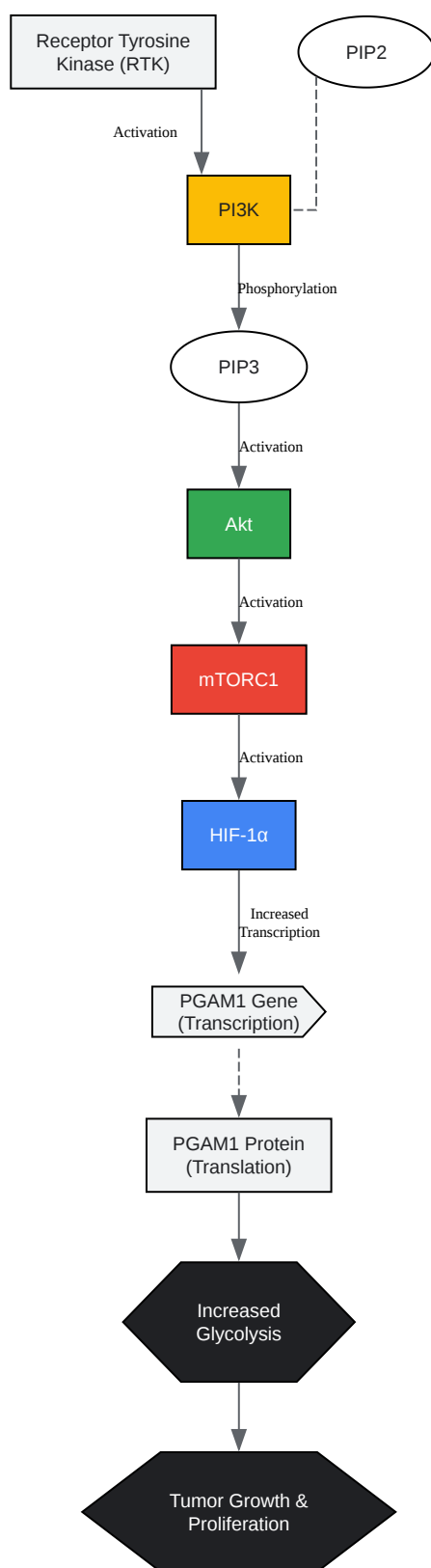
Data sourced from The Human Protein Atlas.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) Expression levels are categorized as High, Medium, Low, or Not detected.

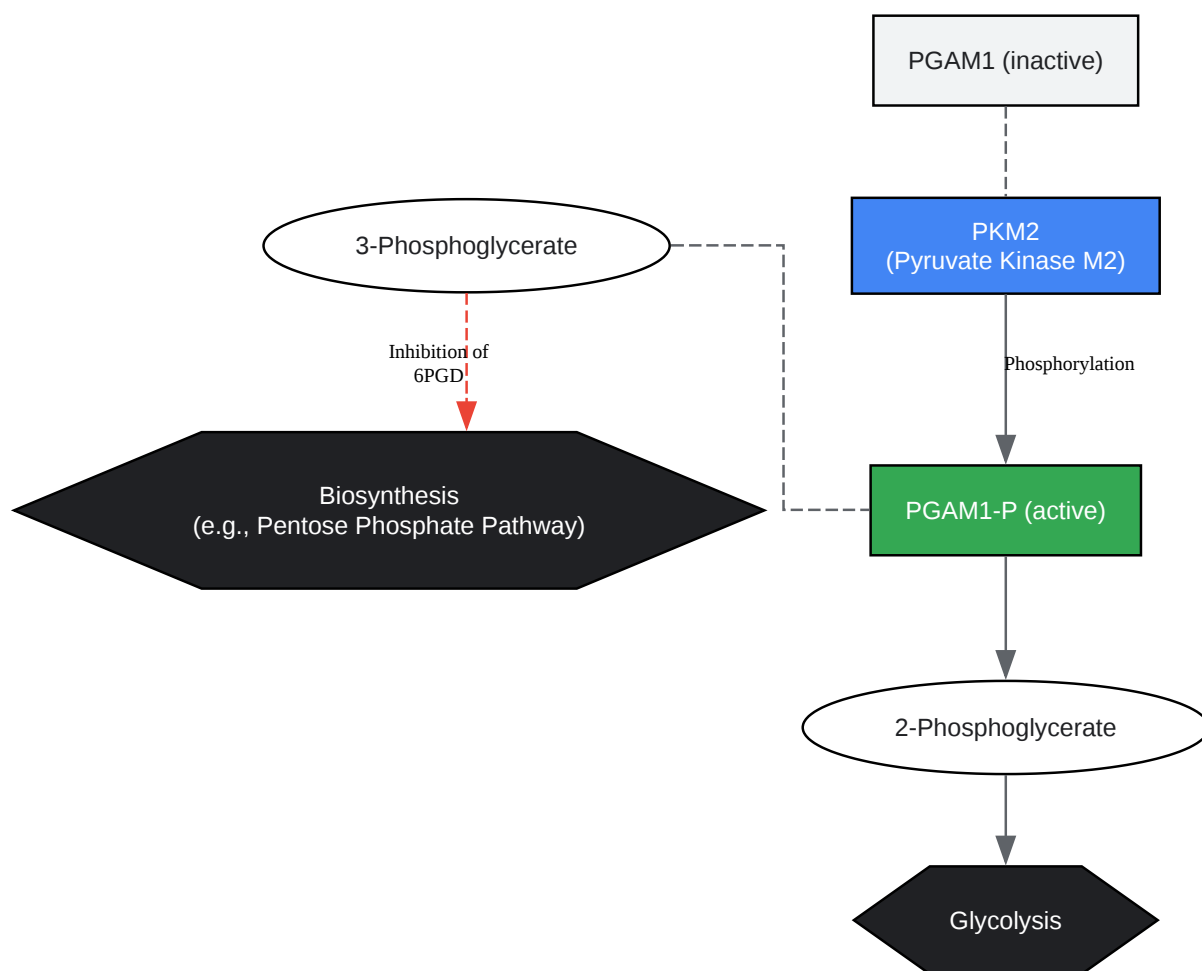
Signaling Pathways and Non-Glycolytic Functions

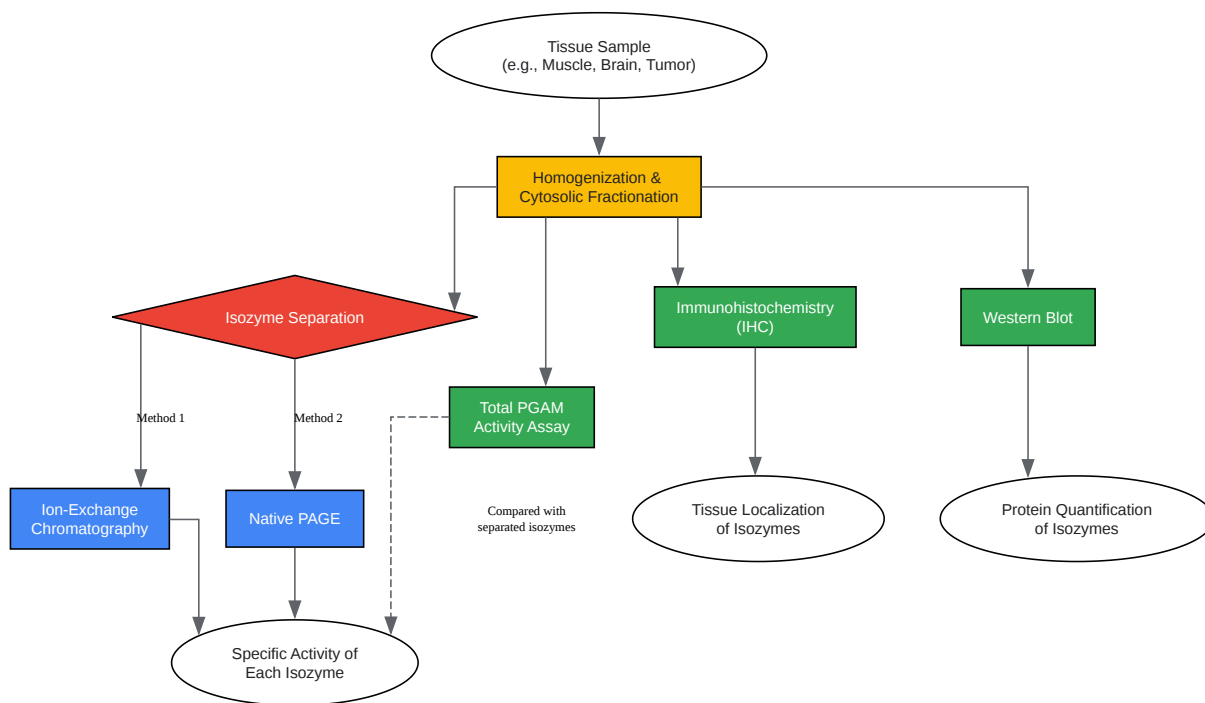
Beyond its canonical role in glycolysis, PGAM, particularly PGAM1, is increasingly recognized for its involvement in various signaling pathways and its non-glycolytic functions, especially in the context of cancer.

The PI3K/Akt/mTOR Pathway and PGAM1 Upregulation

In many cancers, the PI3K/Akt/mTOR signaling pathway is constitutively active, promoting cell growth, proliferation, and survival.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#) PGAM1 has been identified as a downstream target of this pathway.[\[5\]](#) Activation of this cascade can lead to the upregulation of PGAM1 expression, thereby enhancing the glycolytic flux necessary to support rapid tumor growth.







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